butyl N-(4-carbamoylphenyl)carbamate
Overview
Description
Butyl N-(4-carbamoylphenyl)carbamate is an organic compound with the molecular formula C12H16N2O3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a butyl group and a 4-carbamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl N-(4-carbamoylphenyl)carbamate typically involves the reaction of 4-aminobenzoic acid with butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then reacts with the butyl group to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Butyl N-(4-carbamoylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Butyl N-(4-carbamoylphenyl)carbamate is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of butyl N-(4-carbamoylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4-carbamoylphenyl)carbamate
- Butyl N-(4-bromophenyl)carbamate
- Methyl N-(4-carbamoylphenyl)carbamate
Uniqueness
Butyl N-(4-carbamoylphenyl)carbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments .
Properties
IUPAC Name |
butyl N-(4-carbamoylphenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-3-8-17-12(16)14-10-6-4-9(5-7-10)11(13)15/h4-7H,2-3,8H2,1H3,(H2,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGDCMIYMAMMMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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